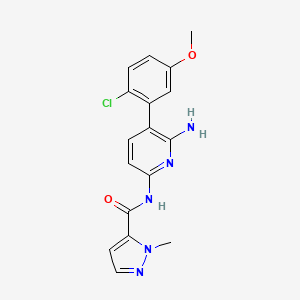

N-(6-Amino-5-(2-chloro-5-methoxyphenyl)pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

Vue d'ensemble

Description

Pf-04531083: est un bloqueur sélectif du canal sodique Nav1.8. Il s'agit d'un composé oral, puissant et sélectif qui a été étudié pour son utilisation potentielle dans le traitement de la douleur neuropathique et inflammatoire . Le nom chimique de Pf-04531083 est N-[6-Amino-5-(2-chloro-5-méthoxyphényl)-2-pyridinyl]-1-méthyl-1H-pyrazole-5-carboxamide .

Méthodes De Préparation

La préparation de Pf-04531083 implique plusieurs voies de synthèse et conditions réactionnellesLe produit final est obtenu par une série d'étapes de purification pour garantir une pureté élevée .

Analyse Des Réactions Chimiques

Pf-04531083 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.

Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels présents dans le composé.

Substitution : Pf-04531083 peut subir des réactions de substitution où des atomes ou des groupes spécifiques sont remplacés par d'autres. Les réactifs et les conditions courantes utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. .

Applications de recherche scientifique

Pf-04531083 a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil de recherche pour étudier les bloqueurs des canaux sodiques et leurs effets sur les canaux ioniques.

Biologie : Étudié pour son rôle potentiel dans la modulation de l'excitabilité neuronale et de la plasticité synaptique.

Médecine : Exploré comme traitement potentiel de la douleur neuropathique et inflammatoire.

Industrie : Utilisé dans le développement de nouvelles thérapies de gestion de la douleur et comme composé de référence dans la découverte de médicaments .

Mécanisme d'action

Pf-04531083 exerce ses effets en bloquant sélectivement le canal sodique Nav1.8. Cette inhibition réduit l'excitabilité des neurones, diminuant ainsi la transmission des signaux de douleur. Les cibles moléculaires et les voies impliquées comprennent les canaux sodiques dépendants du voltage, qui jouent un rôle crucial dans la génération et la propagation des potentiels d'action dans les neurones .

Applications De Recherche Scientifique

Biological Activities

1. Anticancer Properties:

Research indicates that compounds similar to N-(6-Amino-5-(2-chloro-5-methoxyphenyl)pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide exhibit significant anticancer activity. Studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell types, including lung, breast, and liver cancers . For instance, derivatives containing the pyrazole scaffold have demonstrated antiproliferative effects against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .

2. Anti-inflammatory Effects:

The compound has also been explored for its anti-inflammatory properties. Pyrazole derivatives are known to interact with enzymes involved in inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases .

3. Molecular Docking Studies:

Molecular docking studies have been utilized to predict the binding affinities of this compound with specific biological targets. These studies help elucidate the mechanism of action and therapeutic potential of the compound.

Case Studies and Research Findings

Mécanisme D'action

Pf-04531083 exerts its effects by selectively blocking the sodium channel Nav1.8. This inhibition reduces the excitability of neurons, thereby decreasing the transmission of pain signals. The molecular targets and pathways involved include the voltage-gated sodium channels, which play a crucial role in the generation and propagation of action potentials in neurons .

Comparaison Avec Des Composés Similaires

Pf-04531083 est unique par sa sélectivité et sa puissance élevées en tant que bloqueur du canal sodique Nav1.8. Des composés similaires comprennent :

A-803467 : Un autre bloqueur des canaux sodiques utilisé pour la recherche sur la douleur.

VX-150 : Un composé qui a été étudié pour la gestion de la douleur mais qui a été interrompu lors des essais cliniques.

VX-548 : Actuellement en essais cliniques pour la gestion de la douleur.

HRS4800 : Un composé en essais cliniques pour la gestion de la douleur.

JMKX000623 : Un autre composé en essais cliniques pour la gestion de la douleur .

Pf-04531083 se distingue par son ciblage spécifique de Nav1.8 et ses applications thérapeutiques potentielles dans la gestion de la douleur.

Activité Biologique

N-(6-Amino-5-(2-chloro-5-methoxyphenyl)pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound with notable potential in medicinal chemistry, particularly in the fields of anti-inflammatory and anticancer research. Its complex molecular structure, featuring a pyrazole ring, positions it as a candidate for various therapeutic applications. This article explores the biological activities associated with this compound, supported by data tables and research findings.

The molecular formula of this compound is , with a molecular weight of 357.8 g/mol. The compound is characterized by the presence of a pyrazole ring, which is commonly associated with diverse biological activities, including kinase inhibition .

Preliminary studies indicate that this compound interacts with specific biological targets, particularly enzymes involved in inflammatory pathways and cancer cell proliferation. Molecular docking studies have been employed to predict its binding affinities and modes of interaction with target proteins, providing insights into its pharmacological potential .

Anti-Cancer Activity

Research has demonstrated that compounds containing the 1H-pyrazole scaffold exhibit significant anticancer properties. For instance, similar compounds have shown efficacy against various cancer cell lines, including:

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Lung Cancer | A549 | 26 |

| Breast Cancer | MDA-MB-231 | 3.79 |

| Liver Cancer | HepG2 | 42.30 |

| Cervical Cancer | HeLa | 38.44 |

These findings suggest that this compound may possess similar anticancer properties due to its structural features .

Anti-inflammatory Activity

In addition to its anticancer potential, this compound may also exhibit anti-inflammatory effects. Pyrazole derivatives have been noted for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. For example, certain derivatives have shown inhibition of TNF-alpha release in experimental models .

Case Studies

- In Vitro Studies : In a study examining various pyrazole derivatives, this compound was evaluated for its cytotoxic effects on cancer cell lines. Results indicated a significant reduction in cell viability across multiple tested lines, suggesting its potential as an effective anticancer agent .

- Molecular Modeling : Molecular docking studies revealed that the compound binds effectively to active sites on target kinases involved in cancer progression. This binding affinity correlates with observed cytotoxic effects in vitro, supporting further investigation into its therapeutic applications .

Propriétés

IUPAC Name |

N-[6-amino-5-(2-chloro-5-methoxyphenyl)pyridin-2-yl]-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN5O2/c1-23-14(7-8-20-23)17(24)22-15-6-4-11(16(19)21-15)12-9-10(25-2)3-5-13(12)18/h3-9H,1-2H3,(H3,19,21,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRJGMDIPCQOGNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)NC2=NC(=C(C=C2)C3=C(C=CC(=C3)OC)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1079400-07-9 | |

| Record name | PF-04531083 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1079400079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pf-04531083 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12468 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PF-04531083 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40497CY7Y3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.